1h,1h,2h,2h-Perfluorooctyltriethoxysilane

Description

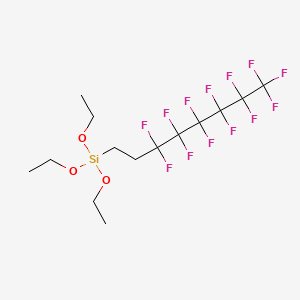

Structure

3D Structure

Properties

IUPAC Name |

triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F13O3Si/c1-4-28-31(29-5-2,30-6-3)8-7-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYKQOAMZCAHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2Si(OCH2CH3)3, C14H19F13O3Si | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150600-19-4 | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150600-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1074915 | |

| Record name | Triethoxy((perfluorohexyl)ethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51851-37-7 | |

| Record name | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51851-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctyl triethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051851377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxy((perfluorohexyl)ethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTYL TRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814P46684U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1h,1h,2h,2h-Perfluorooctyltriethoxysilane fundamental properties

An In-depth Technical Guide to the Fundamental Properties of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fundamental properties of this compound (PFOTES), a fluorinated silane widely utilized for surface modification. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for various applications, including the surface treatment of materials to achieve hydrophobicity and oleophobicity.

Chemical and Physical Properties

This compound, also known as PFOTES, is a versatile organosilane compound valued for its ability to create low surface energy coatings.[1] Its unique structure, featuring a perfluorinated tail and a triethoxysilane head group, allows for the formation of stable, self-assembled monolayers (SAMs) on various substrates.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₉F₁₃O₃Si |

| Molecular Weight | 510.36 g/mol [2] |

| Appearance | Colorless to yellow liquid[3] |

| Density | 1.3299 g/mL at 25 °C |

| Boiling Point | 220 °C[4] |

| Melting Point | < -38 °C[4] |

| Refractive Index | n20/D 1.344 |

| Viscosity | 3.5 cSt at 40°C[2] |

Table 2: Chemical and Safety Properties of this compound

| Property | Description |

| CAS Number | 51851-37-7 |

| Synonyms | Triethoxy(1H,1H,2H,2H-perfluoro-1-octyl)silane, Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octyl)silane |

| Solubility | Reacts with water. Soluble in alcohols, aromatic and aliphatic hydrocarbons. |

| Reactivity | Moisture sensitive. Hydrolyzes in the presence of water to form silanols, which then condense to form a polysiloxane network. |

| Hazard Summary | Causes skin and eye irritation. May cause respiratory irritation.[5] |

| Flash Point | 97 °C |

Signaling Pathways and Experimental Workflows

The primary mechanism by which this compound modifies surfaces is through a hydrolysis and condensation process, leading to the formation of a self-assembled monolayer (SAM). This process can be visualized as a logical workflow.

Hydrolysis and Condensation Pathway

The triethoxy groups of the silane molecule hydrolyze in the presence of water (often trace amounts on the substrate surface) to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate surface and with each other to form stable siloxane bonds (Si-O-Si), creating a durable, covalently bonded monolayer.

References

A Comprehensive Technical Guide to the Synthesis and Purification of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (POTS), a fluorinated organosilane of significant interest in various scientific and industrial applications, including the development of advanced materials and drug delivery systems. This document outlines a robust synthesis protocol via hydrosilylation, a comprehensive purification method using vacuum distillation, and detailed characterization data.

Synthesis of this compound

The primary route for the synthesis of this compound is the hydrosilylation of 1H,1H,2H,2H-perfluoro-1-octene with triethoxysilane. This addition reaction is typically catalyzed by a platinum-based catalyst, such as chloroplatinic acid.

Experimental Protocol: Hydrosilylation

A common and efficient method for the synthesis of POTS is detailed below.

Materials:

-

1H,1H,2H,2H-perfluoro-1-octene

-

Triethoxysilane

-

Chloroplatinic acid solution (10 mmol/L in isopropyl alcohol)

-

Anhydrous, inert solvent (optional, the reaction can be run neat)

Equipment:

-

Reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, condenser, and dropping funnel.

-

Metering pumps for controlled addition of reactants.

-

Temperature control system (e.g., a water bath).

Procedure:

-

The reaction vessel is charged with 1H,1H,2H,2H-perfluoro-1-octene.

-

The reaction is maintained at a constant temperature, typically around 25°C.

-

Triethoxysilane is added to the reaction vessel at a controlled rate.

-

The chloroplatinic acid catalyst solution is introduced to the reaction mixture.

-

The reaction is allowed to proceed for a sufficient residence time to ensure complete conversion. In a continuous flow setup, a residence time of approximately 6.9 minutes has been reported to be effective.

-

Upon completion, the crude product is obtained and is ready for purification.

A reported synthesis protocol using a mixed reaction module at 25°C with specific flow rates for the reactants and catalyst solution can achieve a high yield of up to 97.3% with a purity of 99% after purification.

Purification of this compound

The primary method for purifying the crude this compound is fractional vacuum distillation. This technique is effective in removing unreacted starting materials and any side products, yielding a product of high purity.

Experimental Protocol: Vacuum Distillation

Equipment:

-

Distillation flask

-

Fractionating column

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

-

Manometer

Procedure:

-

The crude product is transferred to the distillation flask.

-

The distillation apparatus is assembled and ensure all joints are properly sealed.

-

A vacuum is gradually applied to the system.

-

The distillation flask is heated gently.

-

The fraction that distills at the appropriate boiling point under the applied vacuum is collected. The boiling point of this compound is reported to be 86°C at a pressure of 1.5 Torr.[1]

-

The purified product is collected in the receiving flask.

Data Presentation

The following tables summarize the key quantitative data for the synthesis, purification, and characterization of this compound.

Table 1: Synthesis and Purification Parameters

| Parameter | Value |

| Synthesis Method | Hydrosilylation |

| Reactants | 1H,1H,2H,2H-perfluoro-1-octene, Triethoxysilane |

| Catalyst | Chloroplatinic acid |

| Reaction Temperature | 25°C |

| Reported Yield | Up to 97.3% |

| Purification Method | Vacuum Distillation |

| Boiling Point | 86°C @ 1.5 Torr[1] |

| Reported Purity | 99% |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₉F₁₃O₃Si |

| Molecular Weight | 510.36 g/mol |

| Appearance | Colorless liquid |

| Density | 1.3299 g/mL at 25°C |

| Refractive Index | n20/D 1.345 |

| Boiling Point (atm) | 95°C |

| ¹H NMR (CDCl₃) | δ (ppm): 3.83 (q, 6H, OCH₂CH₃), 2.10-1.85 (m, 2H, CH₂CF₂), 1.23 (t, 9H, OCH₂CH₃), 0.85-0.75 (m, 2H, SiCH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 125-108 (m, CF₂, CF₃), 58.6 (OCH₂CH₃), 25.5 (t, J=23 Hz, CH₂CF₂), 18.3 (OCH₂CH₃), 6.5 (SiCH₂) |

| FTIR (cm⁻¹) | ~1240-1100 (C-F stretching), ~1100-1000 (Si-O-Si stretching) |

Mandatory Visualizations

The following diagrams illustrate the synthesis and purification workflows.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Perfluorooctyltriethoxysilane

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PFOTES). This fluoroalkysilane is pivotal in the development of advanced hydrophobic and oleophobic surfaces, with applications ranging from self-cleaning coatings to specialized materials in the biomedical and electronics industries. This document outlines the reaction pathways, influencing factors, and detailed experimental protocols for studying these transformative chemical processes, tailored for researchers, scientists, and drug development professionals.

Core Mechanisms: Hydrolysis and Condensation

The transformation of Perfluorooctyltriethoxysilane into a stable polysiloxane network is a two-stage process involving hydrolysis followed by condensation. These reactions are critically influenced by several factors, including pH, water concentration, solvent polarity, and temperature. The presence of the long-chain perfluoroalkyl group (C8F13) significantly impacts the reaction kinetics and the properties of the final material.

Hydrolysis: The Initial Step

Hydrolysis is the foundational step where the ethoxy groups (-OCH₂CH₃) of the PFOTES molecule are replaced by hydroxyl groups (-OH) upon reaction with water, forming silanol intermediates and ethanol as a byproduct. This reaction proceeds in a stepwise manner.

Reaction Scheme:

C₈F₁₃(CH₂)₂Si(OCH₂CH₃)₃ + H₂O ⇌ C₈F₁₃(CH₂)₂Si(OCH₂CH₃)₂(OH) + CH₃CH₂OH C₈F₁₃(CH₂)₂Si(OCH₂CH₃)₂(OH) + H₂O ⇌ C₈F₁₃(CH₂)₂Si(OCH₂CH₃)(OH)₂ + CH₃CH₂OH C₈F₁₃(CH₂)₂Si(OCH₂CH₃)(OH)₂ + H₂O ⇌ C₈F₁₃(CH₂)₂Si(OH)₃ + CH₃CH₂OH

The mechanism of hydrolysis is highly dependent on the pH of the reaction medium.[1]

-

Acid-Catalyzed Hydrolysis (pH < 7): Under acidic conditions, an ethoxy group is protonated, rendering the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water. This mechanism is generally faster than hydrolysis under neutral or basic conditions.[1]

-

Base-Catalyzed Hydrolysis (pH > 7): In a basic environment, the hydroxide ion acts as a nucleophile and directly attacks the silicon atom.[1]

The electron-withdrawing nature of the perfluoroalkyl chain is expected to influence the electron density at the silicon atom, potentially affecting the rates of both acid and base-catalyzed hydrolysis compared to non-fluorinated alkylsilanes.

Condensation: Formation of the Siloxane Network

The silanol groups formed during hydrolysis are reactive and undergo condensation reactions to form stable siloxane bonds (-Si-O-Si-). This process can occur through two primary pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol-producing condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule.

These condensation reactions lead to the formation of dimers, oligomers, and eventually a highly cross-linked three-dimensional polysiloxane network on a substrate or as a gel.

Visualizing the Reaction Pathways

The following diagrams illustrate the key steps in the hydrolysis and condensation of PFOTES.

Caption: Stepwise hydrolysis of Perfluorooctyltriethoxysilane (PFOTES).

Caption: Condensation pathways of hydrolyzed PFOTES.

Quantitative Data and Influencing Factors

While specific kinetic data such as rate constants and activation energies for the hydrolysis and condensation of PFOTES are not extensively available in peer-reviewed literature, the following tables summarize the expected trends based on studies of analogous fluoroalkylsilanes and general principles of silane chemistry.

Table 1: Factors Influencing the Rate of Hydrolysis of PFOTES

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Minimum rate near pH 7; increases in acidic and basic conditions.[1] | Acid catalysis involves protonation of the ethoxy group, while base catalysis involves nucleophilic attack by OH⁻. Both are more efficient than the neutral mechanism.[1] |

| Water Concentration | Generally increases with higher water concentration. | Water is a reactant in the hydrolysis reaction. |

| Solvent | Faster in more polar, protic solvents. | Solvents that can stabilize the transition state and facilitate proton transfer enhance the reaction rate. |

| Temperature | Increases with temperature. | Provides the necessary activation energy for the reaction. |

| Perfluoroalkyl Chain | May decrease the rate compared to non-fluorinated analogues. | The strong electron-withdrawing effect of the C₈F₁₃ group can reduce the basicity of the ethoxy oxygen, potentially slowing the acid-catalyzed pathway. Steric hindrance may also play a role. |

Table 2: Factors Influencing the Rate of Condensation of PFOTES

| Factor | Effect on Condensation Rate | Rationale |

| pH | Rate is dependent on pH, with a minimum around the isoelectric point of silica (pH 2-4). | The concentration of reactive silanolate anions (in basic conditions) and protonated silanols (in acidic conditions) influences the rate. |

| Silanol Concentration | Increases with the concentration of hydrolyzed species. | Higher concentration of reactive silanol groups leads to more frequent collisions and reactions. |

| Solvent | Slower in solvents that form strong hydrogen bonds with silanols. | Solvents can stabilize the silanol groups, making them less available for condensation. |

| Temperature | Increases with temperature. | Provides the activation energy for the formation of the siloxane bond. |

| Perfluoroalkyl Chain | May sterically hinder the condensation process. | The bulky C₈F₁₃ group can impede the close approach of silanol groups required for condensation. |

Experimental Protocols

Detailed methodologies for monitoring the hydrolysis and condensation of PFOTES are crucial for understanding and controlling the reaction. The following are generalized protocols for key analytical techniques.

Protocol 1: Monitoring Hydrolysis and Condensation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify the disappearance of ethoxy groups and the formation of silanol and siloxane species over time.

Materials:

-

Perfluorooctyltriethoxysilane (PFOTES)

-

Deuterated solvent (e.g., D₂O, ethanol-d₆)

-

Acid or base catalyst (e.g., HCl, NH₄OH)

-

NMR tubes

-

NMR spectrometer (¹H, ¹³C, and ²⁹Si capabilities)

Procedure:

-

Sample Preparation: In a clean, dry vial, prepare a stock solution of PFOTES in the chosen deuterated solvent. In a separate vial, prepare the aqueous catalyst solution in D₂O.

-

Reaction Initiation: In an NMR tube, place a known amount of the PFOTES stock solution. At time t=0, inject the aqueous catalyst solution into the NMR tube and mix thoroughly.

-

Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.

-

¹H NMR: Monitor the disappearance of the ethoxy group signals (triplet and quartet) and the appearance of the ethanol signals.

-

²⁹Si NMR: Monitor the shift in the silicon signal as the ethoxy groups are replaced by hydroxyl groups and then as siloxane bonds are formed. Different silicon environments (T⁰, T¹, T², T³) will have distinct chemical shifts.

-

-

Data Analysis: Integrate the relevant peaks in the spectra to determine the relative concentrations of the different species over time. Plot these concentrations as a function of time to obtain kinetic profiles.

Protocol 2: In-situ Monitoring of Hydrolysis and Condensation by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To observe the changes in functional groups in real-time.

Materials:

-

Perfluorooctyltriethoxysilane (PFOTES)

-

Solvent (e.g., ethanol)

-

Water

-

Acid or base catalyst

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

-

Reaction Mixture Preparation: Prepare the reaction mixture of PFOTES, solvent, water, and catalyst.

-

Reaction Initiation and Data Acquisition: Apply a small amount of the freshly prepared solution onto the ATR crystal. Immediately begin acquiring FTIR spectra at regular time intervals.

-

Spectral Analysis: Monitor the changes in the intensity of the following characteristic vibrational bands:

-

Disappearance of Si-O-C stretching: around 960 cm⁻¹ and 1100 cm⁻¹ indicates hydrolysis.

-

Appearance of Si-OH stretching: a broad band around 3200-3600 cm⁻¹ and a sharper band near 900 cm⁻¹ indicate the formation of silanols.

-

Appearance of Si-O-Si stretching: a broad band in the 1000-1100 cm⁻¹ region signifies condensation.

-

C-F stretching: strong bands in the 1100-1300 cm⁻¹ region will be present throughout the reaction.

-

-

Kinetic Analysis: Plot the absorbance of the key peaks as a function of time to obtain kinetic profiles of the hydrolysis and condensation reactions.

Conclusion

The hydrolysis and condensation of Perfluorooctyltriethoxysilane are complex, multi-step processes that are fundamental to the creation of high-performance fluorinated coatings and materials. While specific quantitative kinetic data for PFOTES remains a subject for further investigation, a thorough understanding of the underlying mechanisms and the factors that influence them can be gained from the study of analogous silane systems. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the reaction kinetics of PFOTES and to tailor the reaction conditions to achieve desired material properties. The unique influence of the perfluoroalkyl chain on reactivity and final properties makes this a rich area for continued research and development.

References

Formation of Self-Assembled Monolayers using Perfluorooctyltriethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the formation of self-assembled monolayers (SAMs) using 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PFOTES). It details the underlying chemical mechanisms, comprehensive experimental protocols for both solution and vapor-phase deposition, and a summary of key characterization data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, nanotechnology, and drug development who are interested in creating highly ordered, low-energy surfaces for a variety of applications.

Introduction to Self-Assembled Monolayers and PFOTES

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate.[1] They are of significant interest due to their ability to precisely control the chemical and physical properties of surfaces at the nanoscale.[1] The formation of SAMs is a powerful technique for tuning surface properties such as wettability, adhesion, and biocompatibility.[2]

This compound (PFOTES) is a fluorinated alkylsilane commonly used for creating SAMs.[3] Its molecular structure consists of a reactive triethoxysilane headgroup, a hydrocarbon spacer, and a perfluorinated tail. This unique structure imparts desirable properties to the resulting monolayer, including low surface free energy, which leads to anti-adhesive and hydrophobic characteristics.[3][4] The robust carbon-fluorine bonds also provide excellent weathering stability.[3] PFOTES-based SAMs are particularly valuable for applications requiring superhydrophobic surfaces, often achieving water contact angles greater than 150°.[4]

Mechanism of PFOTES SAM Formation

The formation of a stable and well-ordered PFOTES SAM on a hydroxylated surface (such as silicon wafers with a native oxide layer, glass, or mica) is a two-step process involving hydrolysis and condensation.

Hydrolysis

The initial step is the hydrolysis of the triethoxysilane headgroup of the PFOTES molecule in the presence of water. This reaction replaces the ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH), forming a reactive silanetriol intermediate and releasing ethanol as a byproduct. The presence of a thin layer of water on the substrate surface is crucial for this step to occur.

Condensation

Following hydrolysis, the newly formed silanol groups of the PFOTES molecule undergo a condensation reaction. This involves two key processes:

-

Intermolecular Condensation: The silanol groups of adjacent PFOTES molecules react with each other to form strong siloxane bonds (Si-O-Si), creating a cross-linked network. This process is responsible for the lateral polymerization and stability of the monolayer.

-

Surface Condensation: The silanol groups of the PFOTES molecules also react with the hydroxyl groups present on the substrate surface, forming covalent bonds that anchor the monolayer to the substrate.[5]

This self-assembly process results in a densely packed, oriented monolayer with the perfluorinated tails directed away from the surface, leading to a low-energy, hydrophobic interface.

Caption: Mechanism of PFOTES SAM Formation.

Experimental Protocols

The quality of the PFOTES SAM is highly dependent on the experimental procedure. Both solution-phase and vapor-phase deposition methods can be employed.

Substrate Preparation

A clean and hydroxylated substrate surface is critical for the formation of a high-quality SAM.

-

Cleaning: Substrates (e.g., silicon wafers, glass slides) are typically cleaned to remove organic contaminants. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood. [2][6]

-

Rinsing: After cleaning, the substrates are thoroughly rinsed with deionized water and then with a solvent like ethanol.[1]

-

Drying: The cleaned substrates are dried under a stream of inert gas, such as nitrogen.[1]

-

Hydroxylation (optional but recommended): To ensure a high density of surface hydroxyl groups, substrates can be treated with an oxygen plasma or UV-ozone cleaner for a few minutes.[2]

Solution-Phase Deposition Protocol

-

Solution Preparation: Prepare a dilute solution of PFOTES in an anhydrous solvent. A typical concentration is in the range of 1-5 mM in a solvent such as toluene or isopropanol.[1]

-

SAM Formation: Immerse the cleaned and dried substrates in the PFOTES solution. The immersion time can range from a few minutes to several hours, with 2-4 hours at room temperature being a common duration.[1] To ensure a well-ordered monolayer, the process should be carried out in a controlled environment with minimal exposure to moisture and oxygen.[7]

-

Rinsing: After deposition, remove the substrates from the solution and rinse them sequentially with the same solvent (e.g., toluene) and then with ethanol or isopropanol to remove any unbound silanes.[1]

-

Curing/Annealing: To promote the formation of stable siloxane bonds within the monolayer and with the surface, the samples are "cured" by baking them in an oven at 110-120°C for about an hour.[1][6]

Vapor-Phase Deposition Protocol

Vapor-phase deposition offers a solvent-free method for creating highly ordered and stable silane layers.[6]

-

Setup: Place the cleaned and dried substrates in a vacuum chamber. A small, open vial containing a few microliters of liquid PFOTES is also placed inside the chamber, ensuring it does not touch the substrates.[6]

-

Deposition: Evacuate the chamber to a base pressure of <1 Torr. The deposition can be carried out at room temperature or elevated temperatures (e.g., 80-120°C) to increase the vapor pressure of the PFOTES and accelerate the surface reaction.[6] The deposition time typically ranges from 2 to 4 hours.[6]

-

Post-Deposition: After the deposition period, the chamber is purged with an inert gas to remove excess PFOTES molecules.

-

Curing/Annealing: Similar to the solution-phase method, a post-deposition curing step at 100-120°C for 1 hour is recommended to enhance the stability of the SAM.[6]

Caption: Experimental Workflow for PFOTES SAM Formation.

Data Presentation: Characterization of PFOTES SAMs

The quality and properties of the formed PFOTES SAMs can be assessed using various surface characterization techniques.[8]

| Characterization Technique | Parameter Measured | Typical Values for PFOTES SAMs |

| Contact Angle Goniometry | Water Contact Angle (θ) | > 110° (hydrophobic), often > 150° (superhydrophobic)[3][4] |

| Contact Angle Hysteresis | < 10° for high-quality, smooth surfaces[9] | |

| Ellipsometry | Monolayer Thickness | ~1.2 Å per CF₂ unit[10] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of F, C, O, Si peaks, confirming chemical composition[11] |

| Atomic Force Microscopy (AFM) | Surface Topography & Roughness | Root Mean Square (RMS) roughness typically in the sub-nanometer range for well-formed SAMs on smooth substrates[12][13] |

Conclusion

The formation of self-assembled monolayers of Perfluorooctyltriethoxysilane provides a robust and versatile method for creating low-energy, hydrophobic surfaces. By carefully controlling the experimental conditions, including substrate preparation and deposition method, researchers can achieve highly ordered and stable monolayers. The protocols and data presented in this guide offer a solid foundation for the successful implementation of PFOTES SAMs in various research and development applications, including the surface modification of biomedical devices and drug delivery systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1H,1H,2H,2H-全氟辛基三乙氧基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fiveable.me [fiveable.me]

- 9. biolinscientific.com [biolinscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Controlled growth and formation of SAMs investigated by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Can AFM Measure Surface Roughness? - ICSPI [icspicorp.com]

The Pinnacle of Low Surface Energy: A Technical Guide to 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PFOFS) Coatings

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the surface energy characteristics of coatings derived from 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PFOFS). Renowned for its ability to create highly hydrophobic and oleophobic surfaces, PFOFS is a critical component in the development of advanced materials for a multitude of applications, from biomedical devices to self-cleaning surfaces. This document provides a comprehensive overview of the quantitative surface energy data, detailed experimental protocols for coating application and characterization, and visual representations of the underlying chemical processes.

Core Concepts: Surface Energy of PFOFS Coatings

PFOFS coatings are prized for their exceptionally low surface free energy, a result of the densely packed, fluorinated alkyl chains that orient themselves at the coating-air interface. This low surface energy is the fundamental reason for the material's repellent properties against both water and oils.

The total surface free energy (SFE) of a solid is a measure of the excess energy at its surface compared to the bulk. It is typically divided into two components: a dispersive (nonpolar) component and a polar component. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely accepted technique for determining these components by measuring the contact angles of two liquids with known surface tension characteristics, typically deionized water (a polar liquid) and diiodomethane (a dispersive liquid).

Quantitative Data on Surface Properties

The following tables summarize the quantitative data on the surface properties of PFOFS coatings on a glass substrate. These values are critical for understanding and predicting the wetting behavior of various liquids on PFOFS-modified surfaces.

| Surface Treatment | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Total Surface Free Energy (mJ/m⁻²) |

| Cleaned Glass | 12 ± 1 | 42 ± 1 | 71.1 ± 0.6 |

| PFOFS Coated Glass | Not Reported | Not Reported | 39.7 ± 0.4 |

Table 1: Contact angle measurements and calculated total surface free energy for cleaned and PFOFS-functionalized glass slides. Data sourced from a doctoral thesis on innovative materials for mass spectrometry.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide step-by-step protocols for the preparation of PFOFS coatings and the subsequent measurement of their surface energy.

Protocol 1: Dip-Coating of Glass Slides with PFOFS

This protocol outlines a standard procedure for the deposition of a PFOFS self-assembled monolayer (SAM) on glass slides.

Materials:

-

Glass microscope slides

-

This compound (PFOFS)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)[1]

-

Acetone

-

Deionized water

-

Coplin jars or beakers

-

Forceps

-

Nitrogen gas source

-

Oven or hot plate

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the glass slides by sonicating them in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.

-

Dry the slides with a stream of nitrogen gas.

-

To create a hydroxylated surface for optimal silane reaction, the slides can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment. Extreme caution must be exercised when handling piranha solution.

-

-

Preparation of PFOFS Solution:

-

Dip-Coating Process:

-

Immerse the cleaned and dried glass slides into the PFOFS solution in a Coplin jar.

-

Allow the slides to remain in the solution for a period ranging from a few minutes to an hour to facilitate the formation of the self-assembled monolayer.[1]

-

Withdraw the slides slowly and smoothly from the solution. The withdrawal speed can influence the coating thickness and uniformity.

-

-

Rinsing and Curing:

-

Rinse the coated slides with the pure anhydrous solvent to remove any excess, non-covalently bonded PFOFS molecules.

-

Dry the slides with a stream of nitrogen gas.

-

Cure the coated slides in an oven at a temperature typically ranging from 60°C to 80°C.[1] A higher curing temperature, around 150-170°C for a short duration (5-10 minutes), can enhance the durability of the coating.

-

Protocol 2: Surface Energy Calculation using the Owens-Wendt-Rabel-Kaelble (OWRK) Method

This protocol describes the calculation of the total surface free energy and its dispersive and polar components from contact angle measurements.

Materials and Equipment:

-

Goniometer for contact angle measurement

-

Dispensing system for precise droplet deposition

-

Test liquids with known surface tension components:

-

Deionized water (polar)

-

Diiodomethane (dispersive)

-

Procedure:

-

Contact Angle Measurement:

-

Place a PFOFS-coated substrate on the goniometer stage.

-

Carefully dispense a droplet of deionized water onto the surface and measure the static contact angle.

-

Repeat the measurement with a droplet of diiodomethane.

-

Perform multiple measurements for each liquid and calculate the average contact angle to ensure accuracy.

-

-

OWRK Calculation:

-

The OWRK method is based on the following equation:

γL(1 + cosθ) / 2(γLd)0.5 = (γSp)0.5 * (γLp / γLd)0.5 + (γSd)0.5

-

Where:

-

γL is the total surface tension of the liquid.

-

θ is the contact angle of the liquid on the solid surface.

-

γLd is the dispersive component of the liquid's surface tension.

-

γLp is the polar component of the liquid's surface tension.

-

γSd is the dispersive component of the solid's surface free energy.

-

γSp is the polar component of the solid's surface free energy.

-

-

By plotting y = γL(1 + cosθ) / 2(γLd)0.5 against x = (γLp / γLd)0.5 for the two test liquids, a straight line is obtained.

-

The square of the y-intercept of this line gives the dispersive component of the surface free energy (γSd).

-

The square of the slope of this line gives the polar component of the surface free energy (γSp).

-

The total surface free energy (γS) is the sum of the dispersive and polar components: γS = γSd + γSp.

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the processes involved in creating and characterizing PFOFS coatings, the following diagrams have been generated using the DOT language.

Conclusion

This technical guide provides a foundational understanding of the surface energy of this compound coatings. The presented quantitative data, detailed experimental protocols, and visual workflows offer a comprehensive resource for researchers and professionals in the fields of materials science and drug development. The ability to precisely control and characterize the surface energy of PFOFS coatings is paramount for the rational design of advanced materials with tailored wettability and interfacial properties. Further research focusing on the systematic variation of coating parameters and their effect on the dispersive and polar components of surface energy will continue to expand the applications of this versatile fluorosilane.

References

An In-depth Technical Guide to the Solubility of Perfluorooctyltriethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Perfluorooctyltriethoxysilane (PFOTES) in various organic solvents. Due to its application in surface modification, understanding its behavior in different solvent systems is crucial for formulation and application success.

Core Concepts

Perfluorooctyltriethoxysilane (CAS No. 51851-37-7) is a fluorinated silane notable for its ability to create low-surface-energy coatings that are both hydrophobic and oleophobic.[1] Its molecular structure, featuring a perfluorinated tail and a triethoxysilane head group, dictates its solubility profile. The ethoxy groups are subject to hydrolysis, particularly in the presence of moisture, which can influence its solubility and stability in certain solvents.[2][3]

Qualitative Solubility Data

Quantitative solubility data for Perfluorooctyltriethoxysilane is not widely published in publicly available literature. However, technical datasheets from various suppliers consistently describe its solubility in qualitative terms. The compound is generally reported as being miscible with a range of common organic solvents.[2][3][4] Miscibility implies that the solute and solvent can be mixed in all proportions without phase separation.

| Solvent Class | Representative Solvents | Reported Solubility |

| Alcohols | Ethanol, Isopropanol | Miscible[2][3][4] |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible[2][3][4] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Miscible[2][3][4] |

It is important to note that PFOTES is sensitive to moisture and will react slowly with water, leading to hydrolysis.[2][3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Perfluorooctyltriethoxysilane in an organic solvent. This method is based on standard laboratory practices for solubility assessment.

Objective: To determine the solubility of PFOTES in a given organic solvent at a specified temperature.

Materials:

-

Perfluorooctyltriethoxysilane (PFOTES)

-

Selected anhydrous organic solvent (e.g., ethanol, toluene, hexane)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Visual inspection tool (e.g., Tyndall beam) or spectrophotometer

Procedure:

-

Solvent Preparation: Ensure the selected organic solvent is anhydrous to prevent hydrolysis of the silane.

-

Stock Solution Preparation:

-

Accurately weigh a known amount of PFOTES.

-

Dissolve the weighed PFOTES in a known volume of the anhydrous solvent in a volumetric flask to create a concentrated stock solution.

-

-

Serial Dilutions:

-

Perform a series of dilutions from the stock solution to prepare solutions of varying concentrations.

-

-

Equilibration:

-

Place the prepared solutions in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24 hours), with gentle stirring.

-

-

Solubility Assessment (Visual Method):

-

After equilibration, visually inspect each solution for any signs of undissolved solute, precipitation, or phase separation. A Tyndall beam can be used to detect suspended particles.

-

The highest concentration that remains a clear, homogenous solution is considered the solubility limit.

-

-

Solubility Assessment (Spectrophotometric Method - Optional):

-

If PFOTES has a suitable chromophore, a UV-Vis spectrophotometer can be used to determine the concentration of the saturated solution.

-

After equilibration, carefully filter the supernatant of any solutions showing undissolved solute.

-

Measure the absorbance of the clear supernatant and determine the concentration using a previously established calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like Perfluorooctyltriethoxysilane.

Caption: Workflow for determining the solubility of a compound in an organic solvent.

References

- 1. How to confirm the silane treatment in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 2. 1H,1H,2H,2H-Perfluorooctyltriethoxysilane CAS#: 51851-37-7 [m.chemicalbook.com]

- 3. This compound | 51851-37-7 [chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

Thermal stability and degradation of Perfluorooctyltriethoxysilane

An In-depth Technical Guide on the Thermal Stability and Degradation of Perfluorooctyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of Perfluorooctyltriethoxysilane (PFOTES). Understanding these properties is crucial for the application of PFOTES in various fields, including the development of hydrophobic and oleophobic coatings, self-assembled monolayers (SAMs), and advanced materials where thermal resilience is a key requirement.

Thermal Stability of Perfluorooctyltriethoxysilane

Perfluorooctyltriethoxysilane is known for its ability to form highly stable and repellent surfaces. The thermal stability of PFOTES-derived coatings is a critical factor in their performance and longevity, particularly in applications involving elevated temperatures.

General Thermal Behavior

Self-assembled monolayers of PFOTES on silica substrates have been shown to be less thermally stable than their non-fluorinated counterparts like octadecyltrichlorosilane (OTS). The decomposition of PFOTES monolayers begins at a moderate temperature range of 373 K to 423 K (100 °C to 150 °C) under vacuum annealing conditions.[1][2][3] The degradation process primarily involves the decomposition of the fluorinated carbon chain, specifically the CF₃ and CF₂ species, rather than the desorption of the entire molecule.[1][2][3]

In contrast, thicker hydrophobic films prepared with PFOTES have demonstrated higher thermal stability. For instance, a hydrophobic film on an enamel coating was found to be thermally stable up to 400 °C and could withstand a temperature of 200 °C for a period of 15 hours.[4] Similarly, a self-assembled monolayer of a comparable fluorinated silane on titanium dioxide (TiO₂) was reported to be stable up to 450 °C.

Quantitative Thermal Degradation Data

| Material System | Onset of Decomposition / Significant Weight Loss | Observations |

| PFOTES Monolayer on SiO₂ | 100 °C - 150 °C (under vacuum) | Decomposition of CF₃ and CF₂ species.[1][2][3] |

| Fluorinated Sol-Gel Silica Materials | 350 °C - 500 °C | Dominant weight loss region. |

| Superhydrophobic Silica Coating (with Methyltriethoxysilane) | > 200 °C | Initial weight loss below 200 °C attributed to adsorbed water; degradation of organic groups up to 750 °C.[5] |

| Silane-Modified Silica Nanoparticles | > 300 °C | Weight loss after 300 °C attributed to the thermal degradation of the silane coupling agent.[6] |

| Hybrid Polymer with PFOTES | - | Char efficiency in TGA increased with higher PFOTES sol-gel content. |

Degradation Mechanisms of Perfluorooctyltriethoxysilane

The degradation of PFOTES can be understood as a two-part process: the initial hydrolysis and condensation to form the siloxane network, followed by the thermal decomposition of the cross-linked structure, particularly the perfluorinated alkyl chain.

Hydrolysis and Condensation

The formation of a stable PFOTES coating begins with the hydrolysis of the ethoxy groups in the presence of water to form reactive silanol groups (-Si-OH). This is followed by a condensation reaction, where the silanol groups react with each other or with remaining ethoxy groups to form a cross-linked polysiloxane network (Si-O-Si). This process is often catalyzed by an acid or a base.

Thermal Decomposition Pathway

The thermal degradation of the established polysiloxane network is a more complex process. The strong C-F bonds are not the initial point of cleavage. Instead, the weaker C-C bonds in the perfluoroalkyl chain are more susceptible to homolytic cleavage at elevated temperatures.

The proposed thermal degradation pathway is as follows:

-

Initiation: The process begins with the homolytic cleavage of a C-C bond within the perfluoroalkyl chain, leading to the formation of two perfluoroalkyl radicals. The bond between the α- and β-carbons is a likely point of initial scission.

-

Propagation: These highly reactive radicals can then undergo a series of reactions, including:

-

β-scission: The radical can break a C-C bond at the β-position, leading to the formation of a smaller perfluoroalkene and another perfluoroalkyl radical.

-

F-atom abstraction: Radicals can abstract fluorine atoms from other molecules.

-

Recombination: Radicals can recombine to form larger, branched perfluoroalkanes.

-

-

Formation of Volatile Byproducts: These propagation steps lead to the formation of a mixture of smaller, volatile perfluorinated compounds, such as perfluoroalkenes and shorter-chain perfluoroalkanes.[7] The observed loss of CF₃ and CF₂ species is consistent with this chain-scission mechanism.

-

Final Mineralization: At very high temperatures, the smaller perfluorinated fragments can be further broken down, ultimately leading to mineralization.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the thermal stability and degradation of PFOTES.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a PFOTES coating by measuring its weight change as a function of temperature.

Methodology:

-

Sample Preparation:

-

Apply a uniform PFOTES coating to a thermally stable substrate (e.g., silicon wafer, aluminum panel).

-

Ensure the coating is fully cured according to the desired procedure (e.g., 110 °C for 10-30 minutes).

-

Carefully scrape or flake off a small amount of the cured coating (typically 5-10 mg) for analysis. Alternatively, a small piece of the coated substrate can be used if the substrate is inert within the analysis temperature range and its weight is accounted for.

-

-

TGA Instrument Setup:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: An inert crucible, typically alumina or platinum.

-

Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that exceeds the expected decomposition range (e.g., 800 °C).

-

-

-

Data Analysis:

-

Plot the percentage weight loss as a function of temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.

-

Determine the onset decomposition temperature, the temperatures of peak weight loss, and the percentage of residual mass at the end of the analysis.

-

X-ray Photoelectron Spectroscopy (XPS)

Objective: To analyze the elemental composition of the PFOTES surface before and after thermal treatment to understand the chemical changes occurring during degradation.

Methodology:

-

Sample Preparation:

-

Prepare a thin, uniform PFOTES film on a conductive substrate (e.g., silicon wafer).

-

For thermal degradation studies, heat the samples in a vacuum oven to the desired temperatures (e.g., 100 °C, 150 °C, 200 °C, etc.) for a set duration.

-

Mount the untreated and heat-treated samples on the XPS sample holder.

-

-

XPS Instrument Setup:

-

Instrument: A calibrated X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα).

-

Analysis Chamber: Maintain ultra-high vacuum (e.g., < 1 x 10⁻⁸ mbar).

-

Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging on the insulating PFOTES film.

-

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, Si 2p, F 1s).

-

-

-

Data Analysis:

-

Process the spectra to determine the binding energies and atomic concentrations of each element.

-

Perform peak fitting on the high-resolution spectra to identify different chemical states (e.g., C-C, C-F₂, C-F₃, Si-O).

-

Compare the atomic ratios (e.g., F/C, F/Si) of the untreated and heat-treated samples to quantify the loss of fluorine and changes in the surface chemistry as a function of temperature. It is important to minimize X-ray exposure time during analysis as the radiation can itself cause degradation of fluorinated polymers.[8]

-

This guide provides a foundational understanding of the thermal stability and degradation of Perfluorooctyltriethoxysilane. For specific applications, it is recommended to perform experimental validation under the expected operational conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Safe Handling of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (CAS No. 51851-37-7), a chemical commonly used in surface modification and the creation of hydrophobic and oleophobic coatings. Adherence to strict safety protocols is essential when working with this and other reactive silane compounds.

Chemical and Physical Properties

This compound is a fluorinated organosilane. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₉F₁₃O₃Si |

| Molecular Weight | 510.36 g/mol |

| Appearance | Colorless liquid |

| Density | 1.3299 g/mL at 25°C[1][2] |

| Boiling Point | 95 °C[3] |

| Melting Point | < -38 °C[3] |

| Flash Point | 97 °C[3] |

| Solubility | Miscible with alcohol, aromatic and aliphatic hydrocarbons.[3] |

| Refractive Index | n20/D 1.344[1][2] |

Hazard Identification and Classification

This chemical is considered hazardous and may cause harm through various exposure routes. The primary hazards are summarized below.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation.[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure.[4][5] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Engineering Controls

-

Work in a well-ventilated area.[6]

-

Use a chemical fume hood for procedures that may generate vapors, mists, or aerosols.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[7] |

| Skin Protection | Wear chemical-resistant gloves (e.g., Neoprene, PVC), a lab coat, and consider a PVC apron for handling larger quantities.[8] |

| Respiratory Protection | If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. |

Handling Procedures

-

Avoid contact with skin and eyes.[5]

-

Avoid inhalation of vapor or mist.[5]

-

Keep away from heat, sparks, and open flames.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[6]

-

Keep away from incompatible materials such as moisture, acids, and oxidizing agents.[3]

-

The container may develop pressure; open with caution.[8]

Emergency Procedures

First-Aid Measures

A systematic approach to first aid is crucial in the event of an exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] Do NOT use water, as the material reacts with it.

-

Hazardous Combustion Products: Combustion may produce carbon oxides, hydrogen fluoride, and silicon oxides.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

A structured response is necessary to safely manage a spill.

Toxicological Information

Detailed toxicological data for this compound is limited.[3] Much of the understanding of its potential effects is extrapolated from data on related per- and polyfluoroalkyl substances (PFAS) and other organosilanes.

-

Acute Toxicity: No specific oral, dermal, or inhalation LD50/LC50 data is readily available for this compound.[3][7] However, it is known to cause skin, eye, and respiratory irritation.[2] Ingestion can lead to chemical burns in the gastrointestinal tract.[8]

-

Chronic Toxicity: May cause damage to organs through prolonged or repeated exposure.[4][5]

-

Carcinogenicity and Mutagenicity: There is insufficient data to classify this substance as a carcinogen or mutagen.[8]

Potential Signaling Pathways (Based on Related Compounds)

Disclaimer: The following information is based on studies of other perfluorinated compounds, such as PFOA and PFOS. The specific signaling pathways affected by this compound may differ and require further investigation.

Research on other PFAS suggests that their toxicity can be mediated through various cellular signaling pathways. These can include:

-

Oxidative Stress: Some perfluorinated compounds have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to cellular components like mitochondria and lysosomes.

-

Receptor Activation: Perfluorinated compounds can interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism and inflammation.

-

Apoptosis: At certain concentrations, some PFAS can trigger programmed cell death (apoptosis) in various cell types.

Experimental Protocols

General Protocol for Surface Coating

This protocol describes a general method for creating a superhydrophobic surface using this compound.

-

Solution Preparation:

-

In a chemical fume hood, prepare a solution of this compound in a suitable solvent, such as ethanol. A typical concentration range is 0.5-2% by weight.

-

Stir the solution at room temperature for approximately 20-30 minutes to allow for hydrolysis of the silane.

-

-

Nanoparticle Dispersion (if required for superhydrophobicity):

-

Add nanoparticles (e.g., silica or alumina) to the silane solution.

-

Stir the suspension vigorously for at least one hour to ensure a homogeneous dispersion.

-

-

Substrate Preparation:

-

Thoroughly clean the substrate surface to remove any organic or inorganic contaminants. This can be done using appropriate solvents, followed by rinsing with deionized water and drying.

-

-

Coating Application:

-

Apply the prepared suspension to the substrate using methods such as dip-coating, spin-coating, or spray-coating.

-

-

Curing:

-

Allow the coated substrate to air dry or cure at a slightly elevated temperature (e.g., 60-120°C) to promote the formation of a stable, covalently bonded coating. The exact time and temperature will depend on the substrate and desired coating properties.

-

Generalized In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound on a mammalian cell line. Specific parameters may need to be optimized for the chosen cell line.

-

Cell Culture:

-

Culture a suitable mammalian cell line (e.g., fibroblasts, epithelial cells) in the appropriate medium and conditions until they reach approximately 80% confluency.

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include appropriate controls (untreated cells and vehicle-treated cells).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the control.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are non-viable).

-

Disposal Considerations

-

Dispose of this chemical and its container as hazardous waste.

-

All waste must be handled in accordance with local, state, and federal regulations.

-

Do not allow the chemical or its wash water to enter drains or waterways.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the hazards of this chemical and the implementation of a comprehensive safety program in your laboratory. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

- 1. store.astm.org [store.astm.org]

- 2. en.hesperian.org [en.hesperian.org]

- 3. capotchem.cn [capotchem.cn]

- 4. chemsilicone.com [chemsilicone.com]

- 5. echemi.com [echemi.com]

- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

The Environmental Impact of Fluorinated Silane Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated silane compounds are increasingly utilized for their unique surface-modifying properties, imparting hydrophobicity and oleophobicity to a wide array of materials. This widespread application, however, necessitates a thorough understanding of their environmental fate and potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental impact of fluorinated silanes. It covers their hydrolysis, degradation pathways, potential for bioaccumulation, and toxicological effects, with a particular focus on their degradation into persistent per- and polyfluoroalkyl substances (PFAS). This document synthesizes quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a critical resource for researchers, scientists, and drug development professionals. A significant data gap remains in the ecotoxicological data for parent fluorinated silane compounds, highlighting a crucial area for future research.

Introduction

Fluorinated silanes are organosilicon compounds containing at least one carbon-fluorine bond. Their dual functionality, combining the properties of organosilanes and fluorocarbons, makes them highly effective surface treatment agents. They are employed in diverse applications, including the manufacturing of water-repellent coatings, stain-resistant textiles, and anti-fouling materials for medical devices. The release of these compounds into the environment can occur during production, application, and disposal of treated materials. Understanding their subsequent environmental interactions is paramount for a comprehensive risk assessment.

Environmental Fate of Fluorinated Silane Compounds

The environmental fate of fluorinated silanes is primarily governed by hydrolysis and subsequent degradation processes.

Hydrolysis

Fluorinated silanes undergo hydrolysis in the presence of water, although the reaction is thermodynamically less favorable compared to their chlorinated counterparts.[1][2] The hydrolysis of the Si-F bond is an endothermic process, but it is facilitated in aqueous media.[1][2] This process leads to the formation of silanols, which can then undergo condensation to form siloxanes.

The general hydrolysis reaction can be represented as:

R-SiF₃ + 3H₂O → R-Si(OH)₃ + 3HF

R represents a fluorinated alkyl chain.

Degradation to Per- and Polyfluoroalkyl Substances (PFAS)

A significant concern regarding the environmental impact of certain fluorinated silanes is their potential to degrade into persistent and toxic per- and polyfluoroalkyl substances (PFAS), particularly perfluorocarboxylic acids (PFCAs). This is especially relevant for fluorinated silanes that possess a fluorotelomer structure. The degradation process can be initiated by abiotic and biotic mechanisms, leading to the formation of compounds that are highly resistant to further environmental degradation.

Ecotoxicological Profile

The ecotoxicity of fluorinated silanes is a complex issue, encompassing the toxicity of the parent compounds, their hydrolysis products (silanols and siloxanes), and their ultimate degradation products (PFCAs). While data on the parent compounds is limited, the ecotoxicity of their degradation products, particularly PFOA, is well-documented.

Quantitative Ecotoxicity Data

A significant knowledge gap exists regarding the acute and chronic toxicity of parent fluorinated silane compounds to aquatic organisms. The available safety data sheets for some specific compounds indicate potential harm to aquatic life, but often lack concrete LC50 or EC50 values.[3][4] The focus of ecotoxicological studies has largely been on the degradation products.

Table 1: Ecotoxicity Data for a Key Degradation Product (PFOA)

| Species | Endpoint | Concentration (mg/L) | Exposure Time | Reference |

| Daphnia magna (Water Flea) | LC50 | >100 | 48 hours | [5][6] |

| Pimephales promelas (Fathead Minnow) | LC50 | 367 | 96 hours | [5] |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth Inhibition) | >100 | 72 hours | [7] |

Note: This table presents data for PFOA, a common degradation product, due to the lack of available data for parent fluorinated silane compounds.

Bioaccumulation Potential

The bioaccumulation potential of fluorinated silanes is not well-studied. However, their degradation to PFCAs raises concerns, as some long-chain PFCAs are known to bioaccumulate in organisms. The properties of the fluorinated alkyl chain, such as its length, will significantly influence the bioaccumulation potential.

Toxicological Mechanisms and Signaling Pathways

The toxicity of fluorinated silanes and their degradation products can be attributed to various molecular mechanisms. The degradation product PFOA, for instance, has been shown to interfere with several critical signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PFOA is a known activator of PPARα, a nuclear receptor involved in lipid metabolism. Activation of this pathway can lead to peroxisome proliferation in rodents, a process linked to hepatotoxicity.

Pregnane X Receptor (PXR) Signaling

PFOA can also induce the PXR signaling pathway, which is involved in the metabolism and detoxification of foreign substances. Activation of PXR can lead to the induction of cytochrome P450 enzymes.

Oxidative Stress and MAPK/ERK Signaling

Exposure to PFOA has been linked to the generation of reactive oxygen species (ROS), leading to oxidative stress. This can, in turn, activate the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway, which is involved in cell proliferation, differentiation, and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of the environmental impact of fluorinated silane compounds.

Hydrolysis as a Function of pH (adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of a fluorinated silane compound at different pH values.

Principle: The test substance is dissolved in sterile aqueous buffer solutions of known pH (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance and its hydrolysis products are measured at various time intervals.

Materials:

-

Fluorinated silane test substance

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Constant temperature incubator or water bath

-

Analytical instrument for quantification (e.g., GC-MS, LC-MS/MS)

-

Sterile, sealed reaction vessels

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the fluorinated silane in a suitable solvent (if necessary) and spike it into the sterile buffer solutions to achieve the desired test concentration. The final concentration should be below the water solubility limit.

-

Incubation: Transfer the test solutions into the reaction vessels, seal them, and place them in the incubator at a constant temperature (e.g., 25°C or 50°C) in the dark.

-

Sampling: At predetermined time intervals, withdraw aliquots from the reaction vessels.

-

Analysis: Analyze the samples for the concentration of the parent fluorinated silane and any identified hydrolysis products using a validated analytical method.

-

Data Analysis: Determine the rate of hydrolysis (k) and the half-life (t₁/₂) at each pH value by plotting the concentration of the test substance versus time.

Analysis of Fluorinated Silanes and Degradation Products in Environmental Matrices (adapted from EPA Method 1633)

Objective: To quantify fluorinated silanes and their PFCA degradation products in water and soil samples.

Principle: Samples are extracted, and the extracts are cleaned up to remove interfering substances. The final extract is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Water or soil sample

-

Methanol, ammonium hydroxide, acetic acid

-

Solid Phase Extraction (SPE) cartridges (for water samples)

-

Centrifuge and shaker

-

LC-MS/MS system

Procedure for Water Samples:

-

Sample Preservation: Adjust the pH of the water sample and add a preservative if necessary.

-

Extraction: Pass a known volume of the water sample through an SPE cartridge to retain the analytes.

-

Elution: Elute the analytes from the SPE cartridge with a suitable solvent (e.g., methanol).

-

Concentration: Concentrate the eluate to a small volume.

-

Analysis: Analyze the concentrated extract by LC-MS/MS.

Procedure for Soil Samples:

-

Extraction: Extract a known mass of the soil sample with a solvent mixture (e.g., methanol with ammonium hydroxide) using shaking or sonication.

-

Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

-

Cleanup: Pass the supernatant through a cleanup cartridge to remove interferences.

-

Analysis: Analyze the cleaned extract by LC-MS/MS.

Conclusion and Future Directions

Fluorinated silane compounds represent a class of chemicals with significant environmental implications. Their hydrolysis and subsequent degradation into persistent PFAS are of particular concern. While the toxicological effects of these degradation products are increasingly understood, a critical data gap exists for the parent fluorinated silane compounds themselves. Future research should prioritize:

-

Quantitative Ecotoxicity Testing: Conducting standardized acute and chronic toxicity tests on a range of commercially relevant fluorinated silanes to fill the existing data gaps.

-

Biodegradation Studies: Investigating the microbial degradation pathways of fluorinated silanes under various environmental conditions.

-

Development of Analytical Standards: Creating certified reference materials for a wider range of fluorinated silanes and their transformation products to improve the accuracy and comparability of environmental monitoring data.

A more complete understanding of the environmental behavior and toxicity of fluorinated silanes is essential for their responsible use and for the development of safer, more sustainable alternatives.

References

- 1. researchgate.net [researchgate.net]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. 1H,1H,2H,2H-Perfluorooctyltriethoxysilane - Safety Data Sheet [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]